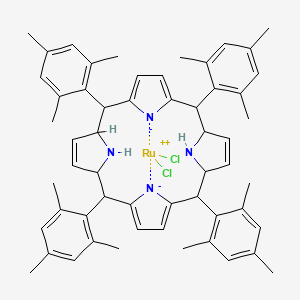
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a coordination compound that features a ruthenium ion coordinated to a porphyrin ligand Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
Preparation Methods
The synthesis of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method involves the use of dichlororuthenium(IV) chloride and the porphyrin ligand in an inert atmosphere, often under reflux conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
Chemical Reactions Analysis
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can act as a catalyst in the oxidation of alkenes to aldehydes using air or oxygen . The compound’s reactivity is influenced by the nature of the porphyrin ligand and the central ruthenium ion, which can participate in redox cycling.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a catalyst for oxidation reactions, such as the oxidation of amides . In biology and medicine, porphyrin-based compounds are explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation . Additionally, the compound’s unique electronic properties make it a candidate for use in materials science, particularly in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the ruthenium ion to the porphyrin ligand, which facilitates various catalytic processes. The ruthenium ion can undergo redox changes, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity in oxidation reactions .
Comparison with Similar Compounds
Similar compounds include other metalloporphyrins, such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin and iron(III) 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin . These compounds share the porphyrin ligand but differ in the central metal ion, which influences their reactivity and applications. Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the ruthenium ion, such as its ability to catalyze specific oxidation reactions.
Properties
Molecular Formula |
C56H62Cl2N4Ru |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C56H62N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28,41,43,46,48,53-57,60H,1-12H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
SSZAMBPSGOTAST-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C.Cl[Ru+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


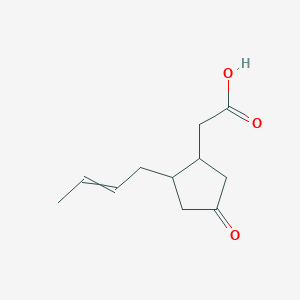
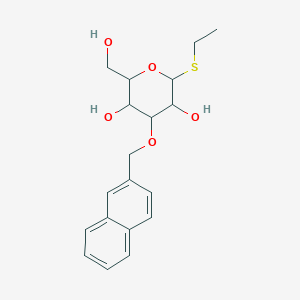
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
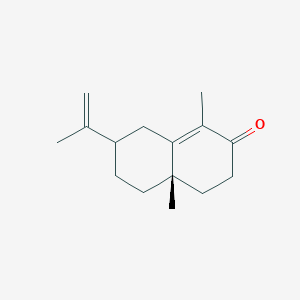
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
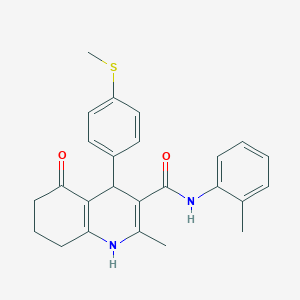
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)

![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
